molecular formula C15H10BrN3O4S B2563437 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1021036-24-7

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2563437
CAS No.: 1021036-24-7
M. Wt: 408.23
InChI Key: UMBFCDZAAKVVQX-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 1,4-benzodioxine core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene moiety. The benzodioxine scaffold is known for its stability and electron-rich aromatic system, while the oxadiazole ring contributes to metabolic resistance and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O4S/c16-12-4-3-11(24-12)14-18-19-15(23-14)17-13(20)8-1-2-9-10(7-8)22-6-5-21-9/h1-4,7H,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBFCDZAAKVVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, as outlined below:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Structural Features Biological Activity Toxicity Profile Key References
Target Compound : N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1,4-Benzodioxine + oxadiazole + 5-bromothiophene Not reported Not reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k) 1,4-Benzodioxine + oxadiazole + substituted phenyl groups (e.g., Cl, NO₂, CH₃) Potent antibacterial (MIC: 2–8 µg/mL) Low hemolytic activity
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1,4-Benzodioxine + oxadiazole + 2,5-dichlorophenyl Not reported Not reported

Key Observations :

Structural Variations :

  • The target compound replaces the phenyl group in analogs (e.g., 8a-k and the dichlorophenyl derivative ) with a 5-bromothiophene . This substitution introduces a heterocyclic sulfur atom and a bromine atom, which may enhance lipophilicity and polarizability compared to chlorine or methyl groups in phenyl-substituted analogs.

Biological Activity :

  • Analogs with substituted phenyl groups (e.g., 8a-k) exhibit potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the oxadiazole’s ability to disrupt bacterial membrane integrity . The target compound’s bromothiophene substituent could modulate activity through improved target binding or solubility.

Toxicity :

  • Phenyl-substituted analogs (8a-k) showed low hemolytic activity (<10% at 100 µg/mL), indicating favorable safety profiles . The bromothiophene group’s larger atomic radius and electronegativity may influence cytotoxicity, though empirical data is lacking.

Synthetic Pathways :

  • The target compound’s synthesis likely follows a route similar to ’s methodology: coupling a benzodioxine-6-carboxamide with a bromothiophene-containing oxadiazole intermediate . This contrasts with the dichlorophenyl analog, which uses substituted benzoic acids for oxadiazole formation .

Implications for Drug Design :

  • Halogen Effects : Bromine in the thiophene ring may enhance binding via halogen bonding, as seen in kinase inhibitors, compared to smaller chlorine atoms in phenyl derivatives .
  • Heterocycle Advantages : Thiophene’s aromatic sulfur could improve metabolic stability over phenyl groups, which are prone to oxidation.

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining thiophene and oxadiazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be represented as follows:

C14H10BrN3O4\text{C}_{14}\text{H}_{10}\text{BrN}_3\text{O}_4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may inhibit certain enzymes or receptors involved in various physiological processes, leading to therapeutic effects such as antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole and benzodioxane frameworks exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have demonstrated that certain benzodioxane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative bearing a similar structure was shown to inhibit the growth of ovarian carcinoma cells in xenograft models .

Anti-inflammatory Activity

Compounds within this class have also been noted for their anti-inflammatory effects. The 1,4-benzodioxane moiety is particularly significant in mediating these effects. Research indicates that specific substitutions on the benzodioxane structure can enhance anti-inflammatory activity by modulating the production of pro-inflammatory cytokines .

Research Findings and Case Studies

Study Findings Biological Activity
Idris et al. (2022)Demonstrated that benzodioxane derivatives exhibit notable anti-inflammatory and anticancer activities.Anti-inflammatory, Anticancer
Vázquez et al. (2020)Identified structure-activity relationships indicating optimal positions for substituents to enhance biological activity.Anticancer
Recent Pharmacological StudiesHighlighted the effectiveness of oxadiazole derivatives in inhibiting bacterial growth and cancer cell lines.Antimicrobial, Anticancer

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